PF-06651481-00 is an isomer of Bosutinib, a known dual Src/Abl kinase inhibitor []. It is orally available, meaning it can be taken by mouth, and is being investigated for its potential therapeutic applications. Src and Abl are enzymes involved in cell signaling pathways, and their inhibition is of interest in cancer research [].
As an isomer of Bosutinib, PF-06651481-00 likely shares a similar mechanism of action. Bosutinib inhibits the Src and Abl tyrosine kinases, enzymes that play a role in cell growth, proliferation, and survival []. By inhibiting these enzymes, Bosutinib may disrupt cancer cell signaling and potentially lead to cell death. However, the specific mechanism of action of PF-06651481-00 might differ due to its isomeric structure, and further research is needed to elucidate this.
PF-06651481-00 is a specific type of molecule known as a kinase inhibitor. Kinases are enzymes that play a critical role in many cellular processes, including cell growth and division [Source: National Cancer Institute ]. Kinase inhibitors can disrupt these processes, which is why they are being investigated for their potential use in treating cancer.
PF-06651481-00 is an isomer of Bosutinib, a known kinase inhibitor. Isomers are molecules with the same chemical formula but different atomic arrangements [Source: Royal Society of Chemistry ]. The specific properties of PF-06651481-00, such as its bioavailability and potency, compared to Bosutinib are investigated in scientific research.